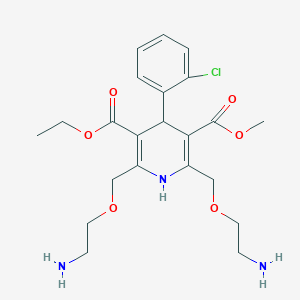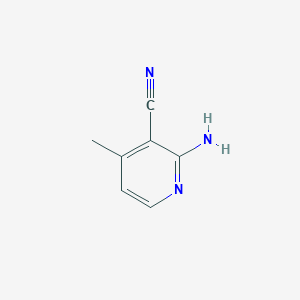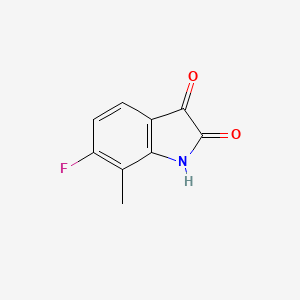
6-Fluor-7-Methylisatin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Fluoro-7-methylisatin involves multi-step reactions. One method involves the use of hydrogen chloride, sodium sulfate, and hydroxylamine hydrochloride in water under an inert atmosphere at 80°C . Another method involves the use of sodium hydrogencarbonate in dichloromethane at temperatures between -10 and 20°C . The reaction conditions and operations in these experiments are complex and require careful control .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-7-methylisatin consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 179.15 g/mol.
Chemical Reactions Analysis
The chemical reactions involving 6-Fluoro-7-methylisatin are complex and involve multiple steps . These reactions are typically carried out under controlled conditions and require specific reagents .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
6-Fluor-7-Methylisatin-Derivate wurden auf ihre potenziellen Antitumor-Eigenschaften untersucht. Der Isatin-Kern ist für seine vielfältigen pharmakologischen Aktivitäten bekannt, und Modifikationen an bestimmten Positionen können seine Antitumor-Potenz verstärken. Diese Derivate wurden gegen verschiedene menschliche Krebszelllinien getestet und zeigten vielversprechende Ergebnisse in präklinischen Studien .
Anti-Tuberkulose (Anti-TB)
Isatin und seine Derivate zeigen eine signifikante Aktivität gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose. Die strukturelle Flexibilität von Isatin ermöglicht die Synthese zahlreicher Analoga mit potenziellen Anti-TB-Eigenschaften, die im Kampf gegen arzneimittelresistente Tuberkulose-Stämme von entscheidender Bedeutung sind .
Antimikrobielle und Antimykotische Wirkungen
Die antimikrobiellen und antimykotischen Wirkungen von Isatin-Derivaten machen sie zu wertvollen Bestandteilen bei der Entwicklung neuer Therapeutika. Ihr Wirkmechanismus beinhaltet häufig die Störung der mikrobiellen Zellwandsynthese oder Proteinfunktion, was zum Tod pathogener Organismen führen kann .
Antioxidative Eigenschaften
This compound hat antioxidative Eigenschaften gezeigt, die wichtig sind, um Zellen vor oxidativem Stress zu schützen. Oxidativer Stress ist an verschiedenen Krankheiten beteiligt, darunter neurodegenerative Erkrankungen, was Isatin-Derivate zu potenziellen Kandidaten für therapeutische Interventionen macht .
Anti-inflammatorische Anwendungen
Die entzündungshemmende Aktivität von Isatin-Derivaten kann bei der Behandlung chronisch-entzündlicher Erkrankungen genutzt werden. Durch die Modulation wichtiger Entzündungswege können diese Verbindungen helfen, Entzündungen zu reduzieren und Symptome zu lindern, die mit Erkrankungen wie Arthritis verbunden sind .
Anticonvulsiven Potenzial
Isatin-Derivate wurden auf ihre antikonvulsiven Wirkungen untersucht, die bei der Behandlung von Epilepsie und anderen Krampfanfällen hilfreich sein könnten. Die Modifikation des Isatin-Gerüsts hat zu Verbindungen geführt, die in präklinischen Modellen von Krampfanfällen eine signifikante Aktivität aufweisen .
Anti-HIV-Aktivität
Die Forschung an Isatin-Derivaten umfasste auch die Erforschung ihres Potenzials als Anti-HIV-Mittel. Die Fähigkeit, wichtige Enzyme im HIV-Lebenszyklus zu hemmen, macht diese Verbindungen zu interessanten Zielmolekülen für die Entwicklung neuer antiretroviraler Medikamente .
Umweltüberwachung: Nachweis von Hg2+
This compound wurde bei der Konstruktion von Fluoreszenz-Sonden für den Nachweis von Quecksilberionen (Hg2+) in Umweltproben eingesetzt. Diese Sonden können bei Bindung an Hg2+ eine farbmetrische Veränderung erfahren, wodurch dieser giftige Stoff in Wasserquellen visuell nachgewiesen werden kann .
Safety and Hazards
Wirkmechanismus
Target of Action
6-Fluoro-7-methylisatin, a derivative of isatin, has been found to exhibit diverse pharmacological activities Isatin and its derivatives are known to have a multi-target profile, contributing to their importance in the field of medicinal chemistry as potent chemotherapeutic agents .
Mode of Action
It is known that the structure of isatins, such as the nh at position 1 and carbonyl functions at positions 2 and 3, are leveraged for designing biologically active analogues . The incorporation of fluoro at C-7 or chloro at the C-5 position of the isatin motif enhances the potential .
Biochemical Pathways
Isatin and its derivatives are known to impact multiple biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The presence of a fluorine atom in the compound may influence its lipophilicity and pharmacokinetics .
Result of Action
Isatin and its derivatives are known for their diverse pharmacological activities, including anticancer, anti-tb, antifungal, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, anti-hiv, and more .
Eigenschaften
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZCVLCXNUKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440301 | |
| Record name | 6-Fluoro-7-methylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-03-5 | |
| Record name | 6-Fluoro-7-methylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57817-03-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




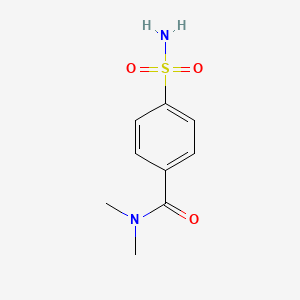

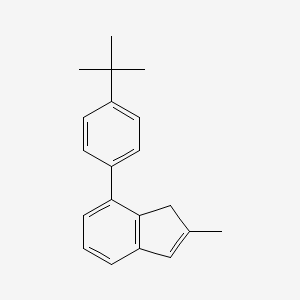
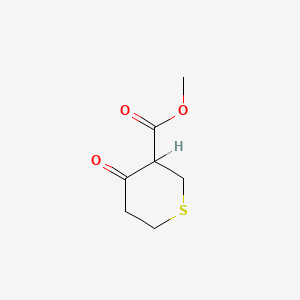
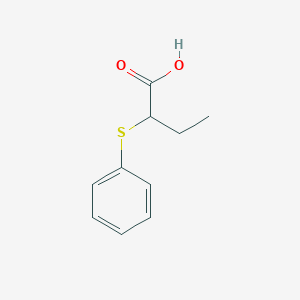


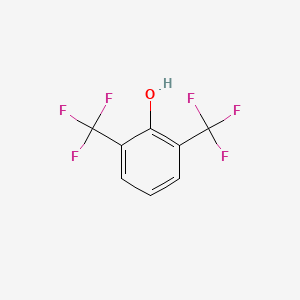

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)
